molecular formula C9H11Br2N B13107160 2,4-Dibromo-3,5,6-trimethylaniline

2,4-Dibromo-3,5,6-trimethylaniline

Cat. No.: B13107160
M. Wt: 293.00 g/mol
InChI Key: VULIVLJBDZLSKV-UHFFFAOYSA-N
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Description

2,4-Dibromo-3,5,6-trimethylaniline is an organic compound with the molecular formula C9H11Br2N It is a derivative of aniline, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by bromine atoms, and the hydrogen atoms at positions 3, 5, and 6 are replaced by methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-3,5,6-trimethylaniline typically involves the bromination of 3,5,6-trimethylaniline. One common method is to react 3,5,6-trimethylaniline with bromine in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of bromine as a reagent is common, and the reaction is typically monitored using techniques such as gas chromatography or high-performance liquid chromatography to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3,5,6-trimethylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 2,4-Dibromo-3,5,6-trimethylaniline exerts its effects depends on the specific application. In biological systems, it can interact with enzymes and proteins, inhibiting their activity by forming stable complexes. The bromine atoms and methyl groups on the benzene ring can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-3,5,6-trimethylaniline is unique due to the presence of both bromine atoms and multiple methyl groups on the benzene ring. This combination of substituents provides distinct steric and electronic properties, making it valuable for specific chemical reactions and applications .

Properties

Molecular Formula

C9H11Br2N

Molecular Weight

293.00 g/mol

IUPAC Name

2,4-dibromo-3,5,6-trimethylaniline

InChI

InChI=1S/C9H11Br2N/c1-4-5(2)9(12)8(11)6(3)7(4)10/h12H2,1-3H3

InChI Key

VULIVLJBDZLSKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1N)Br)C)Br)C

Origin of Product

United States

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